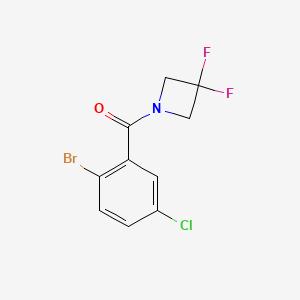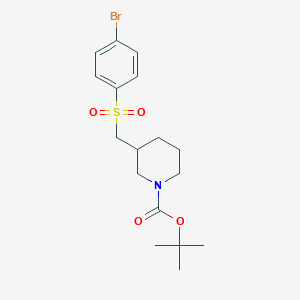
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmaceuticals and natural products . The compound features a piperidine ring substituted with a 4-bromophenylsulfonyl group and an ethanol moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol typically involves the following steps:
Formation of 1-((4-Bromophenyl)sulfonyl)piperidine: This intermediate can be synthesized by reacting 4-bromobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine.
Introduction of the Ethanol Moiety: The final step involves the nucleophilic substitution of the piperidine nitrogen with an ethylene oxide or a similar reagent to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenylsulfonyl group can be reduced to form the corresponding phenylsulfonyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)acetaldehyde or 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)acetic acid.
Reduction: Formation of 2-(1-((4-Phenylsulfonyl)piperidin-4-yl)ethanol.
Substitution: Formation of 2-(1-((4-Azidophenyl)sulfonyl)piperidin-4-yl)ethanol or 2-(1-((4-Thiophenylsulfonyl)piperidin-4-yl)ethanol.
Aplicaciones Científicas De Investigación
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring provides structural stability and enhances binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
1-((4-Bromophenyl)sulfonyl)piperidine: Lacks the ethanol moiety but shares the bromophenylsulfonyl group.
2-(1-((4-Phenylsulfonyl)piperidin-4-yl)ethanol: Similar structure but without the bromine atom.
Uniqueness
2-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)ethanol is unique due to the presence of both the bromophenylsulfonyl group and the ethanol moiety, which provide distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-12-1-3-13(4-2-12)19(17,18)15-8-5-11(6-9-15)7-10-16/h1-4,11,16H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXQCVHJCYLVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8163942.png)
